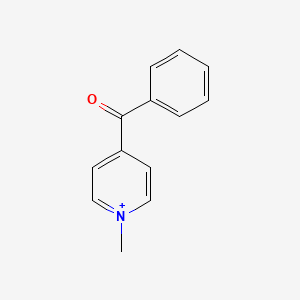

Pyridinium, 4-benzoyl-1-methyl-

Description

BenchChem offers high-quality Pyridinium, 4-benzoyl-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridinium, 4-benzoyl-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

101558-59-2 |

|---|---|

Molecular Formula |

C13H12NO+ |

Molecular Weight |

198.24 g/mol |

IUPAC Name |

(1-methylpyridin-1-ium-4-yl)-phenylmethanone |

InChI |

InChI=1S/C13H12NO/c1-14-9-7-12(8-10-14)13(15)11-5-3-2-4-6-11/h2-10H,1H3/q+1 |

InChI Key |

KIIFMEZUSAELQK-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Significance and Research Context of Pyridinium Cations in Contemporary Chemistry

Pyridinium (B92312) cations, the conjugate acids of pyridine (B92270) and its derivatives, are integral to many areas of modern chemistry. medchemexpress.com As aromatic cations, they are isoelectronic with benzene (B151609) and possess a unique combination of stability and reactivity. medchemexpress.com Their positive charge, localized primarily on the nitrogen atom, makes them effective electrophiles and enables their use in a wide range of synthetic transformations. medchemexpress.com

In synthetic organic chemistry, pyridinium salts are frequently generated as intermediates. moleculardepot.com The formation of an insoluble pyridinium salt can serve as an indicator for the progress of a reaction. medchemexpress.com N-alkylpyridinium cations, in particular, are employed as precursors in the synthesis of dihydropyridines, which are significant bioactive molecules. medchemexpress.comnih.gov Beyond synthesis, the applications of pyridinium cations are diverse. They form the core structure of anion exchange membranes being developed for alkaline fuel cells, where their stability and ion-conducting properties are crucial. ucmerced.edu

Furthermore, their distinct electrochemical properties are being investigated for applications such as the electrochemical reduction of carbon dioxide. mdpi.com In the realm of materials science and photochemistry, pyridinium-based structures are explored as components of dyes and as halogenation or oxidation reagents, such as in the form of bis(pyridine)iodonium(I) salts. drugfuture.comnih.gov This broad utility underscores the fundamental importance of the pyridinium motif in contemporary chemical research.

Historical Trajectories of 4 Benzoylpyridinium Systems in Chemical Science

The scientific interest in 4-benzoylpyridinium systems can be seen as a convergence of two historical streams: the long-established chemistry of pyridinium (B92312) salts and the functional applications of the benzoyl group. The utility of pyridinium cations in carbonyl chemistry was notably established in the 1930s with the development of Girard's Reagents, such as Girard's Reagent P (1-(2-Hydrazino-2-oxoethyl)pyridinium chloride). researchgate.net These reagents were designed to react with ketones and aldehydes, forming water-soluble hydrazones that allowed for the separation and isolation of carbonyl compounds from complex mixtures, a technique crucial in early steroid chemistry. researchgate.net

The parent ketone for the compound of interest, 4-benzoylpyridine (B1666322), is a well-documented chemical entity. The standard method for forming N-alkylpyridinium cations involves the straightforward reaction of a pyridine (B92270) derivative with an alkyl halide. moleculardepot.com The historical trajectory thus progressed from using pyridinium salts as general reagents for carbonyl compounds to investigating pyridines with specific carbonyl-containing substituents, such as the benzoyl group.

The synthesis of N-alkylated derivatives of 4-benzoylpyridine represents a move towards creating molecules with tailored functionalities. Researchers began exploring how combining the stable, positively charged pyridinium core with the electronically active benzoyl group could lead to new materials with specific optical, electronic, or biological properties. This evolution from a general reagent to a specific functional molecule marks the historical path leading to contemporary research on systems like Pyridinium, 4-benzoyl-1-methyl-.

Paradigms and Aims of Advanced Academic Research on Pyridinium, 4 Benzoyl 1 Methyl

Synthetic Routes for Pyridinium, 4-benzoyl-1-methyl- and its Analogues

The construction of "Pyridinium, 4-benzoyl-1-methyl-" and its analogues hinges on two primary chemical transformations: the quaternization of the pyridine (B92270) nitrogen and the regiospecific introduction of a benzoyl group.

Quaternization and N-Functionalization Strategies for Pyridine Moieties

The conversion of a neutral pyridine to a positively charged pyridinium salt is a fundamental process known as quaternization. wikipedia.org This is typically achieved through the Menshutkin reaction, where a pyridine derivative reacts with an alkyl halide. mdpi.com For the synthesis of "Pyridinium, 4-benzoyl-1-methyl-", the precursor, 4-benzoylpyridine, is treated with a methylating agent. nih.gov

Common methylating agents include methyl iodide and dimethyl sulfate. google.comrsc.org The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution. researchgate.net The ability to use various alkylating agents allows for the synthesis of a wide range of N-functionalized pyridinium analogues. rsc.org

Regiospecific Benzoylation Approaches in Pyridinium Synthesis

Achieving the precise placement of the benzoyl group at the 4-position of the pyridine ring is crucial. acs.org A primary strategy involves the Friedel-Crafts acylation of pyridine. researchgate.netelsevierpure.com However, this can be challenging due to the deactivation of the pyridine ring by the nitrogen atom. youtube.com

Alternative methods include:

Acylation of metalated pyridines: This involves the use of organometallic pyridine derivatives that can then react with a benzoylating agent like benzoyl chloride. youtube.comnih.gov

Palladium-catalyzed cross-coupling reactions: These modern methods offer a versatile way to introduce aryl groups, like the benzoyl group, onto the pyridine ring. acs.org

Activation via N-oxides: Pyridine N-oxides can be used as precursors to facilitate functionalization at specific positions. rsc.org

Design and Synthesis of Substituted Pyridinium, 4-benzoyl-1-methyl- Derivatives

The systematic introduction of substituents onto the pyridinium or benzoyl rings allows for the fine-tuning of the compound's chemical and physical properties.

Strategies for Systematic Substituent Introduction on the Pyridinium Ring

Substituents can be introduced on the pyridinium ring by starting with an already substituted pyridine. rsc.org For instance, using a 3-methylpyridine (B133936) or a 3,5-dimethylpyridine (B147111) as the starting material will yield the corresponding substituted "Pyridinium, 4-benzoyl-1-methyl-" derivative. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, significantly influences the properties of the final molecule. acs.org

| Starting Pyridine | Resulting Pyridinium, 4-benzoyl-1-methyl- Derivative |

| 3-Methylpyridine | 4-benzoyl-1,3-dimethylpyridinium |

| 3,5-Dimethylpyridine | 4-benzoyl-1,3,5-trimethylpyridinium |

| 3-Chloropyridine | 4-benzoyl-3-chloro-1-methylpyridinium |

Targeted Functionalization for Specific Chemical Properties

Specific functional groups can be introduced to impart desired chemical properties. For example, attaching long alkyl chains can increase a compound's lipophilicity, which is relevant for creating ionic liquids. Introducing polymerizable groups allows for the incorporation of the pyridinium moiety into larger polymer structures, leading to the development of novel functional materials. researchgate.net

Derivatization Strategies for Analytical and Material Applications

The "Pyridinium, 4-benzoyl-1-methyl-" scaffold is a versatile platform for creating new analytical tools and materials.

For analytical purposes, derivatives can be designed as fluorescent sensors. rsc.orgnih.gov For instance, N-alkylation of certain pyridine-based sensors can lead to a significant change in their fluorescent properties, allowing for the detection of alkylating agents. rsc.org

In materials science, pyridinium compounds are used in the development of ionic liquids and functional polymers. researchgate.netresearchgate.net The synthesis of pyridinium salts with various counter-anions can produce ionic liquids with a range of physical properties. By incorporating polymerizable functional groups, these pyridinium units can be integrated into polymer chains, creating materials with applications in areas like ion conductivity.

| Derivatization Strategy | Target Application | Example Functional Group |

| Introduction of a fluorophore | Fluorescent sensing | Dansyl, NBD |

| Attachment of a long alkyl chain | Ionic liquids, increased lipophilicity | Hexadecyl (C16H33) |

| Incorporation of a polymerizable group | Functional polymers | Vinyl, acrylate |

| Variation of the counter-anion | Tunable ionic liquids | Tetrafluoroborate (BF4-), Hexafluorophosphate (PF6-) |

Charge-Tagging Derivatization for Enhanced Detection in Advanced Analytical Techniques

Derivatization is a chemical modification process used to convert an analyte into a form that is more suitable for analysis by a particular technique, such as gas or liquid chromatography. sigmaaldrich.com One powerful strategy in modern analytical chemistry, particularly for methods reliant on mass spectrometry (MS), is charge-tagging. This involves attaching a permanently charged group to a neutral analyte molecule. The presence of this fixed charge can significantly improve the performance of MS-based analyses.

The 4-benzoyl-1-methylpyridinium moiety is a prime candidate for use as a charge-tagging derivatization agent. The core principle involves chemically attaching this pre-charged entity to target analytes that may otherwise be difficult to ionize and detect.

Mechanism and Advantages:

Derivatization with an agent like benzoyl chloride is a well-established method for labeling compounds containing primary and secondary amines, phenols, and other nucleophilic functional groups. nih.govnih.gov This reaction typically proceeds under basic conditions where the benzoyl chloride acylates the target functional group. nih.gov In a similar vein, a modified 4-benzoyl-1-methylpyridinium structure could be designed to react with specific functional groups on analytes.

The key advantages of using a 4-benzoyl-1-methylpyridinium-based tag include:

Enhanced Ionization Efficiency: The permanent positive charge of the N-methylpyridinium group eliminates the need for the analyte to be ionized in the mass spectrometer source (e.g., by protonation or adduct formation), which is often an inefficient and variable process. This leads to a dramatic increase in signal intensity and improved limits of detection. nih.gov

Improved Chromatographic Retention: For techniques like reversed-phase liquid chromatography, the polar, charged tag can alter the retention behavior of nonpolar analytes, moving them into a more desirable region of the chromatogram and away from interferences. Conversely, for very polar compounds, benzoylation can increase retention. nih.gov

Predictable Fragmentation: In tandem mass spectrometry (MS/MS), the fragmentation of the derivatized analyte often yields a characteristic reporter ion. For benzoylated compounds, the benzoyl fragment (m/z 105) is commonly observed. nih.gov For a 4-benzoyl-1-methylpyridinium tagged molecule, a prominent and specific fragment ion corresponding to the tag itself would be expected, enabling selective detection modes like precursor ion scanning or neutral loss scans.

Multiplexing Capabilities: By creating isotopic variants of the charge tag (e.g., using ¹³C or ¹⁵N), multiple samples can be labeled, mixed, and analyzed simultaneously in a single run, a technique known as isobaric tagging, which enhances throughput in quantitative studies.

While the direct application of "Pyridinium, 4-benzoyl-1-methyl-" as a commercial derivatization agent is not widely documented, the principles of benzoyl chloride derivatization nih.govnih.gov and the use of cationic pyridinium salts in analytical and chemical synthesis are well-established. nih.gov The combination of the reactive benzoyl function and the pre-charged pyridinium core represents a logical and powerful design for next-generation charge-tagging reagents for sensitive metabolomic and proteomic analyses. nih.govumich.edu

Derivatization for Incorporation into Polymeric and Supramolecular Frameworks

The unique electronic and structural characteristics of 4-benzoyl-1-methylpyridinium also make it an attractive building block for the construction of complex macromolecular and supramolecular assemblies.

Polymeric Frameworks:

The incorporation of pyridinium units into polymer chains is a strategy used to create cationic polymers or polyelectrolytes with tunable properties. nih.govresearchgate.net The 4-benzoyl-1-methylpyridinium (BMP) moiety, in particular, has been successfully integrated as a pendant group in conjugated polymers for applications in energy storage. acs.org

In one study, a new class of conjugated polymers (P1–P3) featuring pendant BMP units was synthesized. acs.org The design strategically places the redox-active BMP groups separate from the conjugated polymer backbone, allowing the redox centers to operate with minimal interference while maintaining efficient electron conduction along the chain. acs.org These polymers were investigated as electrode materials in lithium-ion batteries.

The quaternization of the pyridine nitrogen with a methyl group creates a stable cationic center, which is crucial for the electrochemical performance of these materials. researchgate.netacs.org The resulting polymers demonstrated superior capacity and stability.

Table 1: Performance of Conjugated Polymers with Pendant Benzoyl-N-methylpyridinium (BMP) Units in Lithium-Ion Batteries

| Metric | Performance |

|---|---|

| Maximum Specific Capacity | Up to 320 mAh g⁻¹ at a current density of 0.2 A g⁻¹ acs.org |

| High-Rate Specific Capacity | Up to 236 mAh g⁻¹ at a current density of 1 A g⁻¹ after 500 cycles acs.org |

| Long-Term Stability | 5–10% capacity drop after 1000 cycles acs.org |

This research highlights the significant potential of using derivatized BMP units to construct high-performance, redox-active materials for sustainable energy applications. acs.org

Supramolecular Frameworks:

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The 4-benzoyl-1-methylpyridinium scaffold contains multiple sites capable of participating in such interactions.

Research into related systems demonstrates how pyridine and benzoic acid derivatives can be used as building blocks to construct complex architectures. nih.gov These assemblies are held together by a combination of hydrogen bonds (e.g., between carboxylic acids and pyridine nitrogen atoms) and, in some cases, halogen bonds. nih.gov

The components of 4-benzoyl-1-methylpyridinium could contribute to supramolecular assembly in several ways:

Hydrogen Bonding: The carbonyl oxygen of the benzoyl group can act as a hydrogen bond acceptor.

Halogen Bonding: The phenyl ring of the benzoyl group can be substituted with halogens (e.g., iodine or bromine) to act as halogen bond donors, which can then interact with the pyridinium nitrogen or other Lewis basic sites. nih.gov

π-π Stacking: The aromatic phenyl and pyridinium rings can engage in π-π stacking interactions, further stabilizing the extended structure.

Ion-Pairing: The positive charge on the pyridinium ring can form strong electrostatic interactions with anionic counter-ions or anionic components within the supramolecular framework. nih.gov

By carefully selecting complementary molecules, it is possible to program the self-assembly of 4-benzoyl-1-methylpyridinium derivatives into predictable one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.gov This "crystal engineering" approach allows for the rational design of solid-state materials with tailored structural and functional properties.

Fundamental Electrochemical Behavior of Pyridinium, 4-benzoyl-1-methyl- Cations

The fundamental electrochemical properties of these cations are characterized by distinct, sequential reduction events. The nature of the solvent and the presence of proton sources play a critical role in modulating this behavior.

In anhydrous aprotic solvents such as acetonitrile (B52724), 4-benzoyl-1-methylpyridinium cations exhibit two distinct and chemically reversible one-electron reduction steps. researchgate.netnih.govmst.eduacs.org These reduction waves are well-separated, with a potential difference (ΔE₁/₂) of approximately 0.6 V. researchgate.netmst.eduacs.org This two-step reduction process is analogous to the electrochemical behavior observed in quinones and viologens, which are widely used in redox applications. researchgate.netmst.eduacs.org The first reduction wave corresponds to the formation of a stable radical cation, while the second wave leads to the formation of a dianionic species. psu.edu The one-electron reduction product is noted to be stable, whereas the two-electron reduction product is only reversible on the short timescale of cyclic voltammetry. mst.eduacs.org

The redox potentials of 4-benzoyl-1-methylpyridinium cations are significantly influenced by the surrounding chemical environment, particularly the polarity of the solvent and the availability of proton donors. mst.eduresearchgate.net In the presence of weak protic acids, such as water or alcohols, the first reversible one-electron reduction wave remains largely unaffected. researchgate.netmst.eduacs.org However, the second reduction wave experiences a positive shift, moving it closer to the first wave. researchgate.netmst.eduacs.org Voltammetric and spectroelectrochemical data suggest this shift is caused by hydrogen bonding between the two-electron reduced form of the cation and the proton donor molecules. researchgate.netmst.eduacs.org This interaction stabilizes the dianionic species.

The strength of the proton donor dictates the extent of this influence. With stronger acids like acetic acid, the second reduction wave can merge with the first, resulting in a single, irreversible two-electron reduction process. mst.eduacs.org This leads to the formation of the quaternized 4-(α-hydroxybenzyl)-N-methylpyridinium cation as the terminal product. mst.edu The presence of proton donors can increase the equilibrium concentration of the two-electron reduced form that arises from the disproportionation of the one-electron reduced species. nih.govacs.org

Quantitative Structure-Reactivity Relationships in Redox Chemistry

The electronic properties of the 4-benzoyl-1-methylpyridinium system can be systematically tuned by introducing substituents, allowing for the establishment of quantitative relationships between molecular structure and redox reactivity.

The effect of substituents on the reduction potentials of 4-benzoyl-1-methylpyridinium cations can be effectively quantified using the Hammett equation, which describes linear free-energy relationships. wikipedia.org For a series of 4-(4-substituted-benzoyl)-N-methylpyridinium cations, excellent linear correlations are observed between the half-wave reduction potentials (E₁/₂) of both electron transfer steps and the Hammett substituent constants (σₚ). nih.govacs.org

Studies have determined the reaction constants (ρ) for the two reduction processes. For the first one-electron reduction, the reaction constant is ρ₁ = 2.60, and for the second, it is ρ₂ = 3.31. nih.govacs.org The positive values indicate that electron-withdrawing substituents facilitate the reduction by making the potentials less negative, while electron-donating groups have the opposite effect. The difference in the magnitude of the reaction constants reflects the changing electronic nature of the molecule during reduction.

Table 1: Hammett Parameters and Reduction Potentials for Substituted 4-benzoyl-1-methylpyridinium Cations

Note: E₁/₂ values are representative and sourced from studies on para-substituted derivatives in acetonitrile. nih.govacs.orgacs.org

The analysis of Hammett reaction constants provides insight into the electronic communication between the substituents and the redox-active centers of the molecule. The lower ρ₁ value (2.60) for the first reduction is associated with the neutralization of the positive charge on the pyridinium ring. nih.govacs.org In this step, the substituent effect is less pronounced. In contrast, the higher ρ₂ value (3.31) for the second reduction is attributed to the development of a negative charge on the molecule upon forming the dianion. nih.govacs.org This increased sensitivity to substituent effects in the second step highlights a purely inductive role for the substituents in both one-electron reduction processes. nih.govacs.org

The efficiency of this electronic communication is dependent on the nature of the molecular framework connecting the substituent to the redox center. For instance, when a methylene (B1212753) (-CH₂-) spacer is introduced between the substituent and the benzoyl group, the effect of the substituent on the reduction potentials is significantly weaker compared to direct para-substitution on the benzoyl ring. researchgate.net This demonstrates that the electronic effects are transmitted primarily through the π-system. researchgate.net

Spectroelectrochemical Characterization of Reduced Species and Intermediates

Spectroelectrochemistry provides crucial evidence for the identity and behavior of species generated during the redox processes. Studies have employed these techniques to confirm the mechanisms underlying the observed electrochemical behavior. researchgate.netmst.edu Specifically, spectroelectrochemical analysis has been instrumental in verifying that the positive shift of the second reduction wave in the presence of weak proton donors is due to the formation of a hydrogen-bonded adduct with the two-electron reduced species. researchgate.netmst.eduacs.org By monitoring the changes in the absorption spectra as the potential is varied, it is possible to identify the formation of the radical cation and the subsequent dianion, and to observe their interactions with other molecules in the solution, such as proton donors. mst.edu

Investigation of Electron Transfer Processes and Charge Separation Dynamics

The electrochemical behavior of Pyridinium, 4-benzoyl-1-methyl-, is characterized by distinct electron transfer processes. In non-aqueous solvents like anhydrous acetonitrile, the compound undergoes two sequential and chemically reversible one-electron reductions. nih.govacs.orgacs.org This behavior is analogous to the redox characteristics of well-known catalysts such as quinones and viologens. nih.govacs.org The two reduction steps are typically well-separated, with a potential difference (ΔE₁⸝₂) of approximately 0.6 V. acs.org

The first electron transfer process results in the formation of a stable radical compound. psu.edu Cyclic voltammetry studies have shown that this initial reduction wave is reversible and controlled by diffusion. psu.edu The resulting one-electron reduced product demonstrates stability even in the presence of weak proton donors like water or alcohols. acs.org The second electron transfer leads to a two-electron reduced form. nih.govacs.org While this second reduction wave is also reversible on the timescale of cyclic voltammetry, the resulting species is less stable over longer periods. acs.org

The dynamics of charge separation are significantly influenced by the chemical environment, particularly the presence of proton donors. While the first reduction potential remains largely unaffected by weak protic acids, the second reduction wave shifts to a more positive potential, moving it closer to the first wave. acs.org Spectroelectrochemical and voltammetric data suggest this shift is caused by hydrogen bonding between the two-electron reduced form of the ketone and the proton donor molecules. nih.govacs.org This interaction has practical implications, as it increases the equilibrium concentration of the two-electron reduced species that arises from the disproportionation of the one-electron reduced form. nih.govacs.org In the presence of stronger acids, such as acetic acid, the two reduction waves merge into a single, irreversible two-electron process. acs.org

The electron transfer process can be systematically tuned by introducing substituents at the para-position of the benzoyl ring. A study of various 4-(4-substituted-benzoyl)-N-methylpyridinium cations revealed a strong correlation between the half-wave reduction potentials (E₁⸝₂) of both electron transfer steps and the Hammett substituent constants (σₚ⁻). nih.govacs.org This relationship indicates a purely inductive role of the substituents in both one-electron reductions. nih.govacs.org The reaction constant (ρ) for the first reduction (ρ₁ = 2.60) is lower than for the second (ρ₂ = 3.31), which is attributed to the initial neutralization of the pyridinium ring in the first step and the development of a negative charge during the second reduction. nih.govacs.org

The following table summarizes the half-wave potentials for the two reversible one-electron reductions of various para-substituted 4-benzoyl-N-methylpyridinium cations in anhydrous acetonitrile.

| Substituent (X) | Hammett Constant (σₚ⁻) | E₁⸝₂ (1) (V vs. Ag/AgCl) | E₁⸝₂ (2) (V vs. Ag/AgCl) |

|---|---|---|---|

| -OCH₃ | -0.27 | -0.70 | -1.31 |

| -CH₃ | -0.17 | -0.67 | -1.26 |

| -H | 0.00 | -0.62 | -1.21 |

| -SCH₃ | 0.00 | -0.63 | -1.21 |

| -Br | 0.23 | -0.57 | -1.12 |

| -C≡CH | 0.47 | -0.52 | -1.04 |

| -CHO | 1.13 | -0.34 | -0.85 |

Data sourced from research on para-substituted 4-benzoyl-N-methylpyridinium cations. nih.govacs.org

This systematic modulation of redox potentials highlights the tunability of the electron transfer properties of the 4-benzoyl-1-methylpyridinium core, a key aspect of its charge separation dynamics.

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Spectroscopy for Understanding Ground and Excited States (e.g., UV-Vis Absorption)

The electronic absorption spectrum of Pyridinium (B92312), 4-benzoyl-1-methyl-, typically recorded using UV-Visible (UV-Vis) spectroscopy, offers insights into the transitions between its electronic ground and excited states. The spectrum is characterized by absorption bands that correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The key chromophores in this molecule are the benzoyl group and the pyridinium ring. The UV-Vis spectrum is expected to show absorptions due to π → π* and n → π* transitions. The benzoyl moiety typically exhibits a strong absorption band at shorter wavelengths, corresponding to a π → π* transition within the aromatic ring and the carbonyl group's conjugated system. A weaker, longer-wavelength absorption, characteristic of an n → π* transition of the carbonyl group's non-bonding electrons, may also be observed.

The presence of the positively charged pyridinium ring influences the electronic transitions. The quaternization of the pyridine (B92270) nitrogen leads to a bathochromic (red) shift of the π → π* absorption bands compared to its neutral precursor, 4-benzoylpyridine (B1666322). This is due to the increased electron-withdrawing nature of the pyridinium ring, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital).

A representative UV-Vis spectrum for a related compound, 4-benzoyl-1-methylpyridinium iodide, is available through spectral databases. nih.gov Analysis of such spectra reveals the specific wavelengths of maximum absorption (λmax), which are crucial for understanding the molecule's photophysical properties.

Table 1: Representative UV-Vis Absorption Data

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π* (Benzoyl & Pyridinium) | 250 - 300 | High |

| n → π* (Carbonyl) | 320 - 380 | Low |

Vibrational Spectroscopy for Functional Group and Bond Analysis (e.g., IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the bonding framework of Pyridinium, 4-benzoyl-1-methyl-.

The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration. masterorganicchemistry.com This peak typically appears in the region of 1650-1680 cm⁻¹. The precise frequency can be influenced by the electronic effects of the attached pyridinium and phenyl rings.

Other significant absorptions in the IR spectrum include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the N-methyl group, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the pyridinium and phenyl rings, found in the 1400-1600 cm⁻¹ region.

C-H bending: Out-of-plane bending vibrations for the substituted aromatic rings can provide information about the substitution pattern.

The table below summarizes the key IR absorption frequencies for Pyridinium, 4-benzoyl-1-methyl- iodide, based on available spectral data. nih.gov

Table 2: Key Infrared (IR) Absorption Bands for 4-Benzoyl-1-methylpyridinium Iodide

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) |

| Carbonyl Stretch | C=O | ~1660 |

| Aromatic C=C Stretch | Phenyl Ring | ~1600, ~1450 |

| Pyridinium Ring Stretch | C=C, C=N | ~1640, ~1540 |

| Aromatic C-H Stretch | Ar-H | > 3000 |

| Aliphatic C-H Stretch | N-CH₃ | < 3000 |

Nuclear Magnetic Resonance (NMR) for Solution-Phase Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of Pyridinium, 4-benzoyl-1-methyl- in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum, the protons on the pyridinium ring are significantly deshielded due to the positive charge on the nitrogen atom and the ring current effect. They typically appear as doublets in the downfield region of the spectrum. The protons of the benzoyl group's phenyl ring also resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the carbonyl group. The N-methyl group gives rise to a characteristic singlet in the upfield region.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon is highly deshielded and appears at a very downfield chemical shift. The carbons of the pyridinium ring are also deshielded, with the carbons adjacent to the nitrogen atom showing the largest downfield shifts.

The following tables present typical chemical shift ranges for the protons and carbons in Pyridinium, 4-benzoyl-1-methyl-, based on data for related structures and general principles of NMR spectroscopy. nih.govpressbooks.pub

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Proton Environment | Multiplicity | Approximate Chemical Shift (ppm) |

| Pyridinium H (ortho to N) | Doublet | 8.8 - 9.2 |

| Pyridinium H (meta to N) | Doublet | 8.0 - 8.4 |

| Benzoyl H (ortho to C=O) | Multiplet | 7.8 - 8.0 |

| Benzoyl H (meta/para to C=O) | Multiplet | 7.4 - 7.7 |

| N-Methyl H | Singlet | 4.2 - 4.5 |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Environment | Approximate Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 190 - 200 |

| Pyridinium C (ortho to N) | 145 - 150 |

| Pyridinium C (meta to N) | 125 - 130 |

| Pyridinium C (para to N) | 140 - 145 |

| Benzoyl C (ipso) | 135 - 140 |

| Benzoyl C (aromatic) | 128 - 135 |

| N-Methyl Carbon | 45 - 50 |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

In the crystal structure of 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide, the pyridinium ring is essentially planar. nih.gov The substituent at the 4-position, in this case, a benzylamino-carbonyl group, exhibits a specific torsion angle with respect to the pyridinium ring. This angle is determined by a balance of steric and electronic effects, as well as intermolecular interactions within the crystal lattice.

The crystal packing is stabilized by a network of hydrogen bonds and other non-covalent interactions. For instance, in the halide salts, hydrogen bonds are observed between the N-H group of the benzylamino moiety and the halide anions. nih.gov Although the target compound lacks an N-H donor, intermolecular interactions involving the carbonyl oxygen and C-H donors from the pyridinium and phenyl rings would be expected to play a significant role in its crystal packing.

Reaction Mechanisms and Chemical Reactivity

Radical-Mediated Reaction Pathways

Pyridinium (B92312), 4-benzoyl-1-methyl- and related pyridinium salts are excellent precursors for generating radical intermediates. This reactivity is often unlocked through single-electron transfer (SET) processes, which can be initiated photochemically, electrochemically, or through chemical reductants. rsc.orgnih.gov

The electrochemical reduction of 4-benzoyl-N-methylpyridinium cations in anhydrous acetonitrile (B52724) demonstrates the formation of stable radical intermediates. The compound undergoes two distinct and reversible one-electron reductions. researchgate.netmst.edu The first reduction generates a neutral pyridyl radical, which is stabilized by the delocalization of the unpaired electron over the pyridinium and benzoyl moieties.

Reduction Steps of Pyridinium, 4-benzoyl-1-methyl-

First 1e⁻ Reduction: [Benzoyl-Py⁺-Me] + e⁻ ⇌ [Benzoyl-Py•-Me] (Forms a neutral radical)

Second 1e⁻ Reduction: [Benzoyl-Py•-Me] + e⁻ ⇌ [Benzoyl-Py⁻-Me] (Forms an anion)

This behavior is analogous to well-known redox catalysts like quinones and viologens. researchgate.netmst.edunih.gov The generation of these radical intermediates is a key step in many synthetic applications. For example, under photoredox catalysis, N-substituted pyridinium salts can be reduced by an excited-state photocatalyst to generate a pyridyl radical. rsc.orgkaist.ac.kr This radical can then be "trapped" or intercepted by other molecules in the reaction mixture. In a notable example, a pyridyl radical generated from a pyridinium salt couples with a concurrently formed homoenolate radical, leading to a new C-C bond at the C4 position of the pyridine (B92270) ring. nih.gov The stability and reactivity of the N-methyl-pyridinium-4-yl radical cation itself have been studied in the gas phase, where it reacts rapidly with unsaturated hydrocarbons like 2-butyne, leading to more complex molecular structures. rsc.org

The reaction pathways of pyridinium salts can be directed towards different outcomes by controlling the electron transfer mechanism. A prime example is the divergent reactivity observed between N-amidopyridinium salts and sulfinates. nih.govrsc.org

Two-Electron Pathway: In the presence of a base, a two-electron nucleophilic addition/elimination pathway is favored. The sulfinate acts as a nucleophile, attacking the C4 position of the pyridinium ring to yield a C4-sulfonylated pyridine. nih.gov

One-Electron Pathway: Upon irradiation with visible light, an electron donor-acceptor (EDA) complex forms between the pyridinium salt and the sulfinate. This enables a single-electron transfer, generating a sulfonyl radical and a pyridyl radical. This radical pathway allows for a three-component reaction with an alkene, incorporating both the sulfonyl and pyridyl groups into the final product. nih.govrsc.org

This ability to switch between two distinct and complementary reaction manifolds simply by changing the reaction conditions (base vs. light) highlights the versatile reactivity of the pyridinium scaffold. nih.gov Similarly, the products from the electrochemical reduction of 4-benzoyl-N-methylpyridinium are highly dependent on the presence and nature of proton donors, which influence the electron transfer and subsequent chemical steps. researchgate.netmst.edu

Protonation and Hydrogen Bonding Effects on Chemical Reactivity and Stability

The reactivity of Pyridinium, 4-benzoyl-1-methyl- and its reduced forms is significantly influenced by non-covalent interactions, particularly hydrogen bonding and direct protonation. These effects are most pronounced on the radical and anionic species generated during redox reactions. researchgate.netmst.edunih.gov

Electrochemical studies have shown that while the first one-electron reduction of 4-benzoyl-N-methylpyridinium is largely unaffected by the presence of weak proton donors like water or methanol, the second reduction is highly sensitive. researchgate.netmst.edu The two-electron reduced species, an anion, readily forms hydrogen bonds with these weak acids via its carbonyl oxygen atom. nih.gov This hydrogen bonding stabilizes the anion, causing the second reduction potential to shift to a more positive value, closer to the first reduction potential. researchgate.netnih.gov

This shift has important chemical consequences. It increases the equilibrium concentration of the two-electron reduced form resulting from the disproportionation of the one-electron reduced radical. nih.gov Furthermore, the subsequent reactivity of this hydrogen-bonded adduct differs from the pathway in anhydrous conditions. Over time, it reacts to yield non-quaternized products like 4-benzoylpyridine (B1666322) and 4-(α-hydroxybenzyl)pyridine. researchgate.netmst.edu

In contrast, in the presence of a stronger acid like acetic acid, direct protonation occurs. This causes the two reduction waves to merge into a single, irreversible two-electron process. The only product formed under these conditions is the quaternized 4-(α-hydroxybenzyl)-N-methylpyridinium cation. researchgate.netmst.edu This demonstrates that the chemical outcome can be precisely controlled by tuning the acidity of the medium, which dictates whether hydrogen bonding or full protonation modifies the reactivity of the reduced intermediates. researchgate.net

| Condition | Interacting Species | Key Effect on Redox Chemistry | Final Product(s) | Reference |

| Anhydrous CH₃CN | None | Two reversible 1e⁻ reductions, well-separated. | Stable reduced species on CV timescale. | researchgate.netmst.edu |

| Weak Acid (e.g., CH₃OH) | 2e⁻ reduced anion | Hydrogen bonding stabilizes the anion, shifting the 2nd reduction potential. | 4-benzoylpyridine, 4-(α-hydroxybenzyl)pyridine. | researchgate.netmst.edu |

| Stronger Acid (e.g., CH₃COOH) | 2e⁻ reduced anion | Protonation leads to a single, irreversible 2e⁻ reduction wave. | 4-(α-hydroxybenzyl)-N-methylpyridinium. | researchgate.netmst.edu |

Cycloaddition Reactions and Formation of Complex Nitrogen Heterocycles

The pyridinium ylide generated from 4-benzoyl-1-methylpyridinium is a versatile intermediate in the synthesis of complex nitrogen-fused heterocycles. As a stabilized 1,3-dipole, it readily participates in cycloaddition reactions with various dipolarophiles, particularly activated alkenes and alkynes. This reactivity provides a powerful and direct route to the construction of indolizine (B1195054) and related polycyclic frameworks, which are significant scaffolds in medicinal chemistry.

The primary mechanism for these transformations is the [3+2] cycloaddition reaction. In this process, the pyridinium ylide, generated in situ by the deprotonation of the corresponding pyridinium salt with a base, reacts with a 2π-electron system (the dipolarophile). This concerted or stepwise process leads to a five-membered ring fused to the original pyridine ring. The initial cycloadduct, a di- or tetrahydroindolizine derivative, often undergoes subsequent oxidation or elimination reactions to yield the stable, aromatic indolizine product. The benzoyl group at the 4-position of the pyridine ring plays a crucial role in stabilizing the ylide through resonance, thereby facilitating its formation and influencing the regioselectivity of the cycloaddition.

Detailed Research Findings

Research into the cycloaddition reactions of pyridinium ylides, including those derived from phenacylpyridinium salts (a class to which 4-benzoyl-1-methylpyridinium belongs), has demonstrated their utility in synthesizing a diverse range of substituted indolizines. These reactions are often carried out as one-pot multicomponent procedures, offering high efficiency and atom economy.

For instance, the one-pot, microwave-assisted reaction of a 4-substituted pyridine, a substituted phenacyl bromide, and an electron-deficient alkyne like methyl phenylpropiolate in the presence of a base such as triethylamine (B128534) affords highly functionalized indolizines in good to excellent yields. nih.gov This method highlights the direct assembly of the indolizine core, incorporating substituents from three different starting materials. The resulting methyl 3-(substituted benzoyl)-2-phenylindolizine-1-carboxylates are of significant interest due to their potential anti-inflammatory properties, acting as inhibitors of the COX-2 enzyme. nih.gov

The general applicability of this reaction is broad, with various substituted pyridinium ylides reacting with a range of dipolarophiles. The choice of reactants and reaction conditions allows for the synthesis of a library of indolizine derivatives with diverse substitution patterns.

Below is a table summarizing representative cycloaddition reactions involving a benzoyl-substituted pyridinium ylide with different dipolarophiles to form complex nitrogen heterocycles.

| Pyridinium Salt Precursor | Dipolarophile | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methylpyridine + 4-Bromophenacyl bromide | Methyl phenylpropiolate | Triethylamine, Acetonitrile, Microwave, 100 °C, 5 min | Methyl 3-(4-bromobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | 84 | nih.gov |

| 4-Methylpyridine + 4-Chlorophenacyl bromide | Methyl phenylpropiolate | Triethylamine, Acetonitrile, Microwave, 100 °C, 5 min | Methyl 3-(4-chlorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | 86 | nih.gov |

| 4-Cyanopyridine + Phenacyl bromide | Methyl phenylpropiolate | Triethylamine, Acetonitrile, Microwave, 100 °C, 5 min | Methyl 3-benzoyl-7-cyano-2-phenylindolizine-1-carboxylate | 89 | nih.gov |

| 4-Cyanopyridine + 4-Bromophenacyl bromide | Methyl phenylpropiolate | Triethylamine, Acetonitrile, Microwave, 100 °C, 5 min | Methyl 3-(4-bromobenzoyl)-7-cyano-2-phenylindolizine-1-carboxylate | 82 | nih.gov |

Theoretical and Computational Chemistry of Pyridinium, 4 Benzoyl 1 Methyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations have been instrumental in elucidating the electronic landscape of the Pyridinium (B92312), 4-benzoyl-1-methyl- cation. These studies often focus on understanding the distribution of electron density and the energies of molecular orbitals, which are fundamental to the compound's chemical behavior.

One study employed the semi-empirical PM3 method to calculate maps of the electrostatic potential as a function of substitution on the benzoyl ring. nih.gov These maps provide a visual representation of the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For the unsubstituted Pyridinium, 4-benzoyl-1-methyl- cation, these calculations help to rationalize its reactivity and intermolecular interactions.

In a related study on a similar compound, pyridinium-acetyl-benzoyl-methylid (PABM), quantum mechanical analysis was used to determine its most stable spatial structure and electro-optical properties in the ground electronic state. researchgate.net Such calculations typically involve geometry optimization to find the lowest energy conformation and subsequent computation of properties like dipole moment and molecular orbital energies (HOMO-LUMO). While PABM is a neutral ylid and not the cation, the computational approaches are analogous and demonstrate how these methods are applied to understand the structure-property relationships in this class of compounds.

Key energetic parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a crucial indicator of the molecule's kinetic stability and reactivity.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating the pathways of chemical reactions involving complex organic molecules. For pyridinium species, DFT can be used to map out the potential energy surface of a reaction, identifying intermediates and the transition states that connect them. This allows for the determination of activation energies and reaction rates.

While specific DFT studies on the reaction mechanisms of Pyridinium, 4-benzoyl-1-methyl- were not prominently found, the methodology has been successfully applied to understand the formation of other pyridyl derivatives. For instance, a DFT study on the formation of a pyridyl-cholestane derivative detailed the condensation, cyclization, and aromatization steps. nih.gov The study calculated Gibbs free energy, dipole moments, and frontier molecular orbitals for all intermediates and transition states, identifying the rate-determining step by finding the highest activation energy barrier. nih.gov This type of mechanistic investigation, if applied to reactions involving Pyridinium, 4-benzoyl-1-methyl-, could reveal detailed insights into its synthesis or degradation pathways.

Similarly, DFT has been used to study the mechanism of phosphine-catalyzed ring-opening reactions of other ketones, where multiple pathways were computationally compared to determine the most favorable route. rsc.org This involves locating transition states and intermediates for processes like nucleophilic substitution, Michael addition, and intramolecular reactions. rsc.org Such an approach would be invaluable for predicting the reactivity of the carbonyl group in Pyridinium, 4-benzoyl-1-methyl- under various catalytic conditions.

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules in solution, providing a picture of solvation shells and the nature of intermolecular forces. These simulations model the movement of the solute and solvent molecules over time, governed by a force field that describes the interactions between atoms.

For Pyridinium, 4-benzoyl-1-methyl-, understanding its interaction with solvents is crucial, especially in the context of its redox chemistry. Studies on related pyridinium ylids have used solvatochromic methods, which correlate spectral shifts with solvent parameters, to probe intermolecular interactions. researchgate.net For instance, the spectral shift of the visible electronic absorption band of pyridinium-acetyl-benzoyl-methylid was analyzed in 20 different solvents to understand the nature and contribution of various molecular interactions. researchgate.net

Furthermore, MD simulations can provide detailed structural information about how solvent molecules arrange themselves around the cation. Research on other ions in solution has shown that MD can reveal well-defined solvation shells and strong, locally ordered solvent structures. researchgate.net For Pyridinium, 4-benzoyl-1-methyl-, MD simulations could elucidate how solvents like acetonitrile (B52724) or water interact with the charged pyridinium ring and the polar benzoyl group, which is critical for understanding its solubility and reactivity in different media. The influence of hydrogen bonding, in particular, has been noted to affect the redox properties of this cation. nih.gov

Prediction and Validation of Spectroscopic and Electrochemical Properties

Computational methods are frequently used to predict spectroscopic and electrochemical properties, which can then be validated against experimental data. This synergy between theory and experiment is a powerful aspect of modern chemical research.

For Pyridinium, 4-benzoyl-1-methyl- and its derivatives, a key area of investigation has been their redox chemistry. nih.gov In anhydrous acetonitrile, the cation exhibits two reversible one-electron reductions. nih.gov The half-wave potentials (E₁/₂) for these reductions have been shown to correlate excellently with Hammett substituent constants (σp), demonstrating a clear link between electronic structure and electrochemical behavior. nih.gov

Table 1: Hammett Correlation Data for the Reduction of 4-(4-substituted-benzoyl)-N-methylpyridinium Cations

| Reduction Wave | Reaction Constant (ρ) |

|---|---|

| First 1-e Reduction | 2.60 |

| Second 1-e Reduction | 3.31 |

Data sourced from a study in anhydrous CH₃CN. nih.gov

The lower reaction constant for the first reduction is associated with the neutralization of the pyridinium ring, while the higher value for the second reduction reflects the development of a negative charge. nih.gov These experimental findings are supported by quantum chemical calculations of the electrostatic potential. nih.gov

Theoretical calculations can also predict spectroscopic properties. DFT and its time-dependent extension (TD-DFT) are commonly used to calculate UV-Vis absorption spectra. For similar molecules, quantum chemical computations have been corroborated with spectral analysis to understand electronic transitions, such as intramolecular charge transfer (ICT) bands. researchgate.net The prediction of NMR chemical shifts is another common application, where calculated values are often compared with experimental data to confirm molecular structures. epstem.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Pyridinium, 4-benzoyl-1-methyl- |

| Acetonitrile |

| Pyridinium-acetyl-benzoyl-methylid |

Applications in Advanced Chemical Systems Excluding Biological/medical

Redox-Active Components in Emerging Energy Storage Technologies

The electrochemical behavior of 4-benzoyl-1-methylpyridinium makes it a candidate for use in energy storage systems. Its ability to undergo reversible reduction and oxidation processes is central to this application. Research into organic redox-active materials for batteries is driven by the desire for sustainable, safe, and cost-effective alternatives to traditional inorganic materials.

In the context of lithium-ion batteries, pyridinium-based compounds are explored for their potential as components of the electrolyte or as active materials in the electrodes. The redox potential of the 4-benzoyl-1-methylpyridinium cation is a key parameter in determining its suitability for such applications. The reversible reduction of the pyridinium (B92312) ring system allows for the storage and release of charge, a fundamental process in battery operation. While specific performance data for 4-benzoyl-1-methylpyridinium in commercial battery systems is not widely documented, the broader class of pyridinium salts is recognized for its electrochemical stability and tunable redox properties.

Interactive Data Table: Electrochemical Properties of Pyridinium Derivatives

| Compound | Redox Potential (V vs. Ag/AgCl) | Application Note |

| Pyridinium, 4-benzoyl-1-methyl- | Varies with solvent and electrolyte | Potential candidate for organic radical batteries due to stable radical formation. |

| 1-Ethyl-3-methylimidazolium chloride | -0.6 to -0.8 | Commonly used as an ionic liquid electrolyte. |

| Methyl Viologen | -0.45 and -0.85 | Classic redox indicator, studied for electrochromic devices and flow batteries. |

Note: The redox potentials are approximate and can vary significantly based on experimental conditions.

Integration into Optoelectronic Materials and Sensing Platforms

The interaction of 4-benzoyl-1-methylpyridinium with light and its response to external stimuli enable its use in various optoelectronic and sensing applications. These include roles in optical oxygen sensors and in the creation of materials that can change color reversibly.

Optical oxygen sensors often rely on the principle of luminescence quenching. In these systems, a luminescent species (a luminophore) is excited by a light source, and its emission of light is "quenched" or diminished in the presence of oxygen. The degree of quenching is proportional to the oxygen concentration.

4-Benzoyl-1-methylpyridinium can act as an efficient quencher in such systems. While not luminescent itself, its electron-accepting nature allows it to interact with excited-state luminophores. The mechanism typically involves a photoinduced electron transfer from the excited luminophore to the pyridinium salt. This process provides a non-emissive pathway for the luminophore to return to its ground state, effectively quenching its luminescence. The efficiency of this quenching process is highly dependent on the concentration of both the luminophore and the quencher, as well as the presence of oxygen.

The development of materials that can change color in response to an external stimulus, such as light (photochromism) or an electrical voltage (electrochromism), is a significant area of materials science. Pyridinium derivatives, including 4-benzoyl-1-methylpyridinium, have been investigated for their potential in creating such "smart" materials.

The reversible coloration in these systems is often based on the formation of stable radical species or charge-transfer complexes. For instance, the application of a reductive potential can lead to the formation of a colored radical cation. This process can be reversed by applying an oxidative potential, restoring the material to its original colorless or lightly colored state. The benzoyl group in 4-benzoyl-1-methylpyridinium influences the electronic properties of the pyridinium ring, which in turn affects the color and stability of the resulting radical species.

Role in Coordination Chemistry and Supramolecular Assembly

The charged nature and specific geometry of 4-benzoyl-1-methylpyridinium make it a valuable component in the field of supramolecular chemistry, which involves the study of non-covalent interactions between molecules. It can participate in host-guest interactions and be used in the design of metal-containing complexes.

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. Macrocyclic receptors, such as cucurbiturils and cyclodextrins, are common hosts that can bind various guest molecules through non-covalent forces. The positively charged 4-benzoyl-1-methylpyridinium cation can act as a guest, forming stable complexes with appropriately sized and shaped macrocyclic hosts.

The binding is driven by a combination of ion-dipole interactions, hydrophobic effects, and van der Waals forces. The formation of these host-guest complexes can alter the physical and chemical properties of the pyridinium guest, such as its solubility, stability, and reactivity. This principle can be used to control the behavior of the pyridinium compound in various applications.

Interactive Data Table: Host-Guest Complexation

| Host Macrocycle | Guest Molecule | Key Driving Interactions | Potential Application |

| Cucurbituril | Pyridinium, 4-benzoyl-1-methyl- | Ion-dipole, Hydrophobic | Controlled release, stabilization of reactive species. |

| Beta-Cyclodextrin | Aromatic compounds | Hydrophobic, van der Waals | Drug delivery, catalysis. |

| Crown Ether (18-crown-6) | Potassium ion (K+) | Ion-dipole | Phase transfer catalysis, ion sensing. |

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. While the cationic nature of 4-benzoyl-1-methylpyridinium prevents it from acting as a simple electron-donating ligand in the traditional sense, its derivatives can be designed to incorporate coordinating groups.

Utilization in Organic Synthesis Methodologies Beyond Simple Derivatization

The application of Pyridinium, 4-benzoyl-1-methyl-, extends into the nuanced realm of mechanistic studies that inform and guide advanced organic synthesis. Its utility is particularly notable in the investigation of reaction mechanisms, specifically in differentiating between classical nucleophilic substitution (S_N2) pathways and those involving single electron transfer (SET). Understanding the factors that favor one pathway over the other is critical for predicting and controlling the outcomes of complex chemical transformations.

Research has employed Pyridinium, 4-benzoyl-1-methyl- iodide as a key compound in the experimental evaluation of the Valence Bond Configuration Mixing (VBCM) model for nucleophilic substitutions. scispace.com This model provides a framework for understanding the continuous spectrum of transition states between a pure SET and a pure S_N2 mechanism. scispace.com In this context, the reactivity of the neutral radical derived from the one-electron reduction of Pyridinium, 4-benzoyl-1-methyl- is studied. scispace.com

The core of this research lies in comparing the rate of the substitution reaction (k_SUB) with the rate of an outer-sphere electron transfer (k_SET) from an anion radical to the same substrate. scispace.com The ratio of these two rates (k_SUB/k_SET) serves as a powerful indicator of the transition state's character. A ratio close to 1 suggests a mechanism that is predominantly SET-like, where an electron is transferred from the nucleophile to the substrate, forming radical intermediates. scispace.com Conversely, a very high ratio points towards a classic S_N2 transition state, where bond formation and bond breaking are synchronous. scispace.com

Experimental data from studies involving the neutral radical of Pyridinium, 4-benzoyl-1-methyl- and various alkyl halides have provided valuable insights into these mechanistic pathways. The following tables summarize key findings from this research.

Table 1: Ratio of Substitution Rate (k_SUB) to Electron Transfer Rate (k_SET) for the Reaction of the Neutral Radical of Pyridinium, 4-benzoyl-1-methyl- with Various Alkyl Halides

| Alkyl Halide | k_SUB / k_SET | Interpretation of Transition State |

| Adamantyl bromide | ~1 | Outer-sphere SET mechanism |

| Neopentyl bromide | ~1 | Outer-sphere SET mechanism |

| t-BuBr | ~1 | Outer-sphere SET mechanism |

| 2-Chloro-2-phenylbutane | ~1 | Outer-sphere SET mechanism |

| Benzyl Halides | 1 - 4000 | Indicates a spectrum of transition states between pure SET and pure S_N2 |

This data illustrates how the structure of the alkyl halide influences the reaction mechanism, with sterically hindered substrates favoring an SET pathway. scispace.com

Table 2: Kinetic Data for Reactions Involving Pyridinium, 4-benzoyl-1-methyl- Derivatives

| Reactants | Rate Constant Measurement | Significance |

| Neutral radical of Pyridinium, 4-benzoyl-1-methyl- + Alkyl Halides | k_SUB | Provides a quantitative measure of the substitution reaction rate. |

| Anion radical (with same oxidation potential) + Alkyl Halide | k_SET | Serves as a benchmark for a pure outer-sphere electron transfer reaction. |

The comparison of these rate constants is fundamental to applying the VBCM model and understanding the nuances of the reaction's transition state. scispace.com

The significance of these studies for advanced organic synthesis is profound. By using Pyridinium, 4-benzoyl-1-methyl- as a tool to probe reaction mechanisms, chemists can better predict how changes in substrates, nucleophiles, and reaction conditions will influence the formation of desired products. For instance, in complex molecule synthesis, preventing the formation of radical intermediates that can lead to undesired side products is often crucial. The insights gained from the reactivity of Pyridinium, 4-benzoyl-1-methyl- can guide the selection of protecting groups or reaction parameters to favor a clean S_N2 pathway. Conversely, when radical-mediated bond formation is desired, this body of research helps in designing systems that promote an SET mechanism.

In essence, while Pyridinium, 4-benzoyl-1-methyl- may not be a common reagent in large-scale synthetic manufacturing, its role in elucidating the fine details of reaction mechanisms provides the foundational knowledge necessary for the development of new, highly selective, and efficient synthetic methodologies. Its application in these detailed mechanistic investigations showcases its utility beyond that of a simple starting material or intermediate, positioning it as a valuable probe for advancing the science of organic synthesis. scispace.com

Q & A

Advanced Research Question

- Neurotoxicity : Primary dopaminergic neuron cultures exposed to derivatives, with viability assessed via MTT assay and reactive oxygen species (ROS) measurement .

- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition assays using Ellman’s method (λ = 412 nm), comparing IC₅₀ values to donepezil derivatives .

- Amyloid-β Aggregation : Thioflavin T fluorescence assays to assess anti-aggregation potential in Alzheimer’s models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.